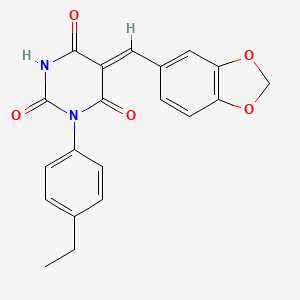![molecular formula C25H30N4O B5227521 N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)
N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide, commonly known as NEB, is a synthetic compound that belongs to the class of pyrazole-based drugs. NEB has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of NEB is not fully understood. However, studies have suggested that NEB exerts its therapeutic effects through multiple pathways. NEB has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. NEB has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
NEB has been shown to have various biochemical and physiological effects in animal models. NEB has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), in animal models of inflammation. NEB has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of oxidative stress. NEB has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
NEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. NEB has been extensively studied in animal models, and its safety profile has been established. However, NEB also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans are not fully understood. NEB can also be expensive to synthesize, which may limit its widespread use in research.
将来の方向性
There are several future directions for the study of NEB. One direction is to further elucidate the mechanism of action of NEB. This will help to better understand how NEB exerts its therapeutic effects and may lead to the development of more potent and specific NEB analogs. Another direction is to study the long-term safety and efficacy of NEB in humans. This will be important for the development of NEB as a potential therapeutic agent. Additionally, further studies are needed to explore the potential applications of NEB in other diseases, such as cardiovascular disease and metabolic disorders.
合成法
NEB can be synthesized through a multistep process involving the reaction of 2-methylbenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 4-ethylbenzyl bromide and 1H-pyrazole-5-amine. The final product is obtained through purification and isolation steps.
科学的研究の応用
NEB has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of NEB is in cancer treatment. Studies have shown that NEB can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. NEB has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. NEB has also been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-3-20-8-10-21(11-9-20)18-28-16-13-22(14-17-28)29-24(12-15-26-29)27-25(30)23-7-5-4-6-19(23)2/h4-12,15,22H,3,13-14,16-18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUECPZHDUKZAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)

![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
